molecular formula C16H11Cl2FO2 B3838014 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one

3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one

Cat. No. B3838014
M. Wt: 325.2 g/mol
InChI Key: PILISXLOGDAVOY-UTCJRWHESA-N
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Description

3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are compounds found in many plants and have been shown to possess a wide range of biological activities.

Mechanism of Action

3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one exerts its biological activity through multiple mechanisms of action. One of the primary mechanisms is the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are implicated in various disease processes.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one is its versatility in terms of its potential therapeutic applications. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess activity against a wide range of diseases, making it a promising candidate for drug development. However, one of the limitations of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one is its potential toxicity at high doses, which may limit its clinical use.

Future Directions

There are several potential future directions for research on 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one. One area of interest is the development of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one in humans.

Scientific Research Applications

3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one possesses anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the production of beta-amyloid plaques.

properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FO2/c1-21-16-7-4-11(8-14(16)19)15(20)6-3-10-2-5-12(17)9-13(10)18/h2-9H,1H3/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILISXLOGDAVOY-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one
Reactant of Route 2
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one
Reactant of Route 3
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one
Reactant of Route 4
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one

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